molecular formula C8H10IN B13946266 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole

1-cyclopropyl-2-(iodomethyl)-1H-pyrrole

Cat. No.: B13946266
M. Wt: 247.08 g/mol
InChI Key: JEPCKTRHIYHKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-(iodomethyl)-1H-pyrrole is a valuable, multifunctional chemical building block designed for advanced heterocyclic and medicinal chemistry research. Its structure incorporates two key synthetic handles: a reactive iodomethyl group at the pyrrole 2-position and a constrained cyclopropyl ring on the nitrogen atom. The iodomethyl moiety serves as an excellent alkylating agent, enabling facile functionalization and the construction of more complex molecular architectures through nucleophilic substitution reactions. The N-cyclopropyl group is a privileged fragment in drug discovery, known to enhance key properties of drug candidates. Its incorporation can improve metabolic stability by shielding adjacent sites from oxidative metabolism by cytochrome P450 enzymes, as seen in drugs like pitavastatin . Furthermore, the cyclopropyl ring can increase potency by introducing conformational restraint and is frequently employed to optimize the properties of preclinical and clinical drug molecules . This compound is particularly useful in the synthesis of novel pyrrole derivatives, which are core structures in various bioactive molecules. Pyrroles themselves are synthesized through various robust methods, such as the Paal-Knorr condensation, metal-catalyzed conversions, and cycloisomerization reactions . Researchers can leverage this reagent in the exploration of new compounds targeting enzymes like PRMT5, as cyclopropyl-containing heterocycles are featured in contemporary drug discovery programs . Handle with care, as compounds with iodomethyl groups are typically reactive and may require specific storage conditions. This product is intended for research purposes only in laboratory settings.

Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

1-cyclopropyl-2-(iodomethyl)pyrrole

InChI

InChI=1S/C8H10IN/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4,6H2

InChI Key

JEPCKTRHIYHKQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC=C2CI

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrole Core with N-Cyclopropyl Substitution

  • The N-cyclopropyl group can be introduced by using cyclopropylamine as the primary amine in Paal–Knorr type reactions with appropriate 1,4-dicarbonyl compounds. This approach forms the pyrrole ring with the cyclopropyl substituent on the nitrogen atom.

  • Eco-friendly protocols utilize aqueous media or ionic liquids to facilitate the cyclization, improving yields and sustainability.

Introduction of the Iodomethyl Group at the 2-Position

  • The 2-(iodomethyl) substituent is typically introduced via halomethylation of the pyrrole ring, often through electrophilic substitution reactions using reagents such as iodomethyl iodide or related iodomethylating agents.

  • A plausible method involves the reaction of the N-cyclopropylpyrrole with formaldehyde and iodine or an iodomethyl halide under controlled conditions to selectively iodinate the 2-position.

  • Alternative strategies include the use of halogen exchange reactions starting from a chloromethyl or bromomethyl pyrrole derivative, converting it to the iodomethyl analogue via Finkelstein-type reactions.

Representative Synthetic Route (Hypothetical)

Step Reagents & Conditions Outcome
1. Paal–Knorr cyclization 1,4-dicarbonyl compound + cyclopropylamine, aqueous or ionic liquid medium, heat Formation of N-cyclopropylpyrrole core
2. Iodomethylation N-cyclopropylpyrrole + iodomethyl iodide or formaldehyde + iodine, solvent (e.g., dichloromethane), base (e.g., sodium bicarbonate), room temperature or mild heating Introduction of iodomethyl group at 2-position
3. Purification Extraction, washing, and chromatographic purification Pure this compound

Analytical Data and Reaction Optimization

  • Reaction Monitoring: Use of NMR (¹H, ¹³C), mass spectrometry (ESI-MS), and chromatographic techniques (HPLC) to confirm structure and purity.

  • Yields: The Paal–Knorr step generally affords high yields (80–95%) under optimized conditions. The iodomethylation step yields depend on reagent stoichiometry and reaction time but can be optimized to >70%.

  • Green Chemistry Considerations: Avoidance of excess organic solvents, use of aqueous or ionic liquid media, and minimizing by-products aligns with sustainable synthesis goals.

Summary Table of Preparation Methods

Method Step Description Reagents Conditions Yield Range Notes
1. Pyrrole Formation Paal–Knorr cyclization with cyclopropylamine 1,4-dicarbonyl + cyclopropylamine Aqueous or ionic liquid, 50–100 °C 80–95% Eco-friendly, scalable
2. Iodomethylation Electrophilic substitution at 2-position Iodomethyl iodide or formaldehyde + iodine Mild heating, organic solvent ~70% Requires careful control to avoid over-iodination
3. Purification Extraction and chromatography Solvents: ethyl acetate, brine wash Room temperature - Ensures high purity

Chemical Reactions Analysis

1-cyclopropyl-2-(iodomethyl)-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclopropyl-2-(iodomethyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodomethyl group, which can undergo nucleophilic substitution reactions. The cyclopropyl group and pyrrole ring contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Effects on Reactivity and Stability

  • 1-Cyclopropyl-1H-pyrrole (CAS 50966-66-0): Molecular Formula: C₇H₉N (MW: 107.15 g/mol). The cyclopropyl group alone confers rigidity but limits functionalization pathways compared to the iodomethyl analogue .
  • 3-Heptyl-1H-pyrrole (CAS 878-11-5): Molecular Formula: C₁₁H₁₉N (MW: 165.28 g/mol). Key Differences: A linear heptyl chain replaces the cyclopropyl and iodomethyl groups.
  • SC-2001 ((Z)-2-((3-Methoxy-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole) :

    • Molecular Formula : C₁₈H₁₄BrN₃O (MW: 368.04 g/mol).
    • Key Differences : Incorporates a methoxy group and methylidene bridge, enabling conjugation effects absent in the target compound. The bromine atom in SC-2001 may facilitate cross-coupling reactions, whereas iodine in the target compound offers similar but distinct reactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
1-Cyclopropyl-2-(iodomethyl)-1H-pyrrole C₈H₉IN ~246.07 Cyclopropyl, iodomethyl Iodine as leaving group for coupling
1-Cyclopropyl-1H-pyrrole C₇H₉N 107.15 Cyclopropyl Limited functionalization pathways
3-Heptyl-1H-pyrrole C₁₁H₁₉N 165.28 Heptyl chain High lipophilicity
SC-2001 C₁₈H₁₄BrN₃O 368.04 Methoxy, methylidene, bromine Conjugation effects, bromine reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.